Bienvenue dans la boutique en ligne BenchChem!

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide

NF-κB inhibition Neuroinflammation Tetrahydroquinoline SAR

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide is a synthetic small molecule belonging to the class of 1,2,3,4-tetrahydroquinoline derivatives bearing a sulfonamide moiety. Its core structure—a tetrahydroquinoline scaffold N-substituted with a benzoyl group and further derivatized with a 3,4-dimethoxybenzenesulfonamide at the 7-position—places it within a pharmacologically investigated series of NF-κB pathway modulators.

Molecular Formula C24H24N2O5S
Molecular Weight 452.5 g/mol
CAS No. 946322-51-6
Cat. No. B6561235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide
CAS946322-51-6
Molecular FormulaC24H24N2O5S
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2)OC
InChIInChI=1S/C24H24N2O5S/c1-30-22-13-12-20(16-23(22)31-2)32(28,29)25-19-11-10-17-9-6-14-26(21(17)15-19)24(27)18-7-4-3-5-8-18/h3-5,7-8,10-13,15-16,25H,6,9,14H2,1-2H3
InChIKeyASZGLWDRSKIRGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide (CAS 946322-51-6): A Structurally Defined Tetrahydroquinoline Sulfonamide for NF-κB-Targeted Research


N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide is a synthetic small molecule belonging to the class of 1,2,3,4-tetrahydroquinoline derivatives bearing a sulfonamide moiety. Its core structure—a tetrahydroquinoline scaffold N-substituted with a benzoyl group and further derivatized with a 3,4-dimethoxybenzenesulfonamide at the 7-position—places it within a pharmacologically investigated series of NF-κB pathway modulators [1]. The compound is utilized in preclinical research focused on inflammatory and immunomodulatory mechanisms, where precise structural attributes are critical for target engagement and selectivity profiling [1].

Why Structural Analogs Cannot Replace N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide for NF-κB Research


Minor structural modifications on the 1,2,3,4-tetrahydroquinoline core, particularly at the N-1 and C-7 positions, critically modulate biological activity. Substituting the N-benzoyl group with an N-alkanoyl or N-chlorobenzoyl moiety, or replacing the 3,4-dimethoxybenzenesulfonamide with other sulfonamide variants, leads to significant divergence in NF-κB inhibitory potency, anti-inflammatory efficacy, and cellular target engagement [1]. Generic substitution therefore carries a high risk of experimental inconsistency and altered pharmacological profile, making the exact compound indispensable for reproducible target validation studies.

Quantitative Differentiation Guide: N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide vs. Closest Analogs


NF-κB Transcriptional Inhibition Potency in LPS-Stimulated Microglia

In a cellular NF-κB reporter assay using LPS-stimulated BV2 microglial cells, compounds within the N-benzoyl-tetrahydroquinoline sulfonamide series exhibited a range of inhibitory potencies. The compound with a 3,4-dimethoxybenzenesulfonamide moiety demonstrated an IC50 of 8.7 µM, representing a 3.5-fold improvement over the unsubstituted benzenesulfonamide analog (IC50 = 30.4 µM). This indicates that the 3,4-dimethoxy substitution on the terminal phenyl ring significantly enhances transcriptional inhibition of NF-κB [1].

NF-κB inhibition Neuroinflammation Tetrahydroquinoline SAR

Impact of N-Benzoyl vs. N-Alkanoyl Substitution on Anti-Inflammatory Activity

Systematic SAR studies reveal that the N-benzoyl substituent is critical for high potency. In an in vitro anti-inflammatory screen measuring nitric oxide (NO) production in LPS-stimulated microglia, an N-benzoyl-tetrahydroquinoline sulfonamide achieved 72% inhibition at 10 µM, whereas the structurally analogous N-acetyl derivative exhibited only 35% inhibition under identical conditions [1]. This represents a >2-fold increase in anti-inflammatory efficacy conferred solely by the N-benzoyl group.

NF-κB Anti-inflammatory Tetrahydroquinoline

Differential Cytotoxicity Profile Against MCF-7 Breast Cancer Cell Line

In vitro cytotoxicity screening against the MCF-7 breast cancer cell line revealed that the tetrahydroquinoline sulfonamide series exhibits potent anti-proliferative activity with clear structure-dependence. A representative compound bearing the N-benzoyl and 3,4-dimethoxybenzenesulfonamide motifs demonstrated an IC50 of 12.5 µM, compared to 45.0 µM for the corresponding N-unsubstituted tetrahydroquinoline sulfonamide [1]. This ~3.6-fold difference highlights the contribution of the N-benzoyl group to cellular cytotoxicity. Furthermore, the compound showed superior activity compared to the reference drug doxorubicin (IC50 = 18.0 µM) in the same assay.

Cytotoxicity MCF-7 Tetrahydroquinoline Sulfonamide

Optimized Application Scenarios for N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide


In Vitro Inflammatory Model Studies: NF-κB Pathway Analysis

Ideal for use as a chemical probe in LPS-stimulated microglial (BV2) or macrophage cell lines to interrogate the NF-κB signaling axis. The compound's enhanced potency against NF-κB transcriptional activity (IC50 ~8.7 µM) compared to the unsubstituted sulfonamide analog makes it suitable for dose-response studies examining downstream inflammatory mediators such as TNF-α, IL-6, and NO [1].

Cytotoxicity Screening and Anti-Cancer Lead Optimization

Recommended as a starting point for structure-activity relationship (SAR) campaigns targeting MCF-7 and other solid tumor cell lines. Its differentiated cytotoxicity (IC50 ~12.5 µM) over N-unsubstituted analogs and benchmark cytotoxic agents supports its use in medicinal chemistry programs aimed at developing novel sulfonamide-based antitumor agents [1].

Chemical Tool for NF-κB/Inflammation Target Validation

Applicable in experiments requiring selective modulation of NF-κB-dependent gene expression without the confounding effects of broad-spectrum kinase inhibition. The compound's defined structure-activity relationship—where the N-benzoyl group is essential for activity—allows researchers to use the corresponding N-acetyl analog as a negative control to validate target engagement and on-mechanism effects in cellular assays [1].

Quote Request

Request a Quote for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.